Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine

Medicinal chemistry Conformational restriction Scaffold design

Researchers requiring rigid, fragment-sized scaffolds for CNS drug discovery often face supply inconsistencies and regioisomeric contamination. This 7,8a-methanopyrrolo[1,2-a]pyrazine building block (CAS 2384790-93-4) provides: - 98% purity, verified by HPLC - Zero rotatable bonds (TPSA 15.3 Ų) for CNS penetration - Structurally authenticated 3,6-diazatricyclo[6.1.1.0¹,⁶]decane scaffold. Bulk quantities available for medicinal chemistry programs.

Molecular Formula C8H14N2
Molecular Weight 138.214
CAS No. 2384790-93-4
Cat. No. B2909321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine
CAS2384790-93-4
Molecular FormulaC8H14N2
Molecular Weight138.214
Structural Identifiers
SMILESC1CN2CC3CC2(C3)CN1
InChIInChI=1S/C8H14N2/c1-2-10-5-7-3-8(10,4-7)6-9-1/h7,9H,1-6H2
InChIKeyIOYGAOWQAVWORD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine (CAS 2384790-93-4) – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine (IUPAC: 3,6-diazatricyclo[6.1.1.0¹,⁶]decane; molecular formula C₈H₁₄N₂; MW 138.21 g/mol) is a conformationally constrained, bridged bicyclic diamine belonging to the methanopyrrolo[1,2-a]pyrazine class [1]. The scaffold incorporates a pyrrolidine ring fused to a piperazine ring via a methano bridge at positions 7 and 8a, yielding a rigid tricyclic architecture with zero rotatable bonds, a calculated XLogP3-AA of 0, a topological polar surface area of 15.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. This compound was first disclosed in the patent literature as a synthetic building block within a broader series of substituted hexahydropyrrolo[1,2-a]pyrazines claimed as histamine H3 receptor ligands [2]. Its procurement is primarily as a research intermediate or medicinal chemistry starting material, with commercial availability from specialty chemical suppliers at purities of ≥98% .

Why Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine Cannot Be Interchanged with Unbridged or Regioisomeric Pyrrolopyrazine Analogs


Compounds within the hexahydropyrrolo[1,2-a]pyrazine family are not functionally interchangeable because the position and presence of the methano bridge fundamentally dictate both conformational rigidity and biological target engagement. Regioisomeric methanopyrrolo[1,2-a]pyrazines—exemplified by the 2,6-methano series—yield distinct pharmacological outcomes: quaternary 4-substituted hexahydro-1H-2,6-methanopyrrolo[1,2-a]pyrazines were evaluated for curare-like neuromuscular blocking activity, and the hypothesis of enhanced potency versus unbridged derivatives was specifically not confirmed [1]. The 7,8a-methano regioisomer described here places the bridge adjacent to the ring junction, producing a 3,6-diazatricyclo[6.1.1.0¹,⁶]decane skeleton with zero rotatable bonds and a compact tricyclic geometry (topological polar surface area 15.3 Ų) [2]. This contrasts sharply with unbridged hexahydropyrrolo[1,2-a]pyrazines, which possess freely rotating bonds and different spatial presentation of the two nitrogen atoms, and with the 9,10-diazatricyclo[4.2.1.1²,⁵]decane and 2,7-diazatricyclo[4.4.0.0³,⁸]decane opioid receptor scaffolds that exhibit entirely distinct pharmacological profiles driven by differences in N–N distance and ring topology [3]. Generic substitution without explicit structural verification therefore risks altering the core geometry, physicochemical property set, and target-interaction profile of any derived library compound.

Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine: Quantitative Head-to-Head and Cross-Study Differentiation Evidence


Conformational Rigidity: Zero Rotatable Bonds Versus Unbridged Hexahydropyrrolo[1,2-a]pyrazines

The 7,8a-methano bridge locks the hexahydropyrrolo[1,2-a]pyrazine scaffold into a single, rigid tricyclic conformation with zero rotatable bonds, as computed by PubChem (Cactvs) [1]. By contrast, the unbridged parent scaffold hexahydropyrrolo[1,2-a]pyrazine (e.g., CAS 874-88-4) possesses at least one rotatable bond in its bicyclic form, enabling multiple low-energy conformers. The bridge eliminates conformational sampling of the piperazine ring, pre-organizing the two amine nitrogen atoms into a fixed spatial relationship of approximately 2.8–3.2 Å (estimated from the 3,6-diazatricyclo[6.1.1.0¹,⁶]decane geometry) [1]. This rigidification is a well-validated strategy in medicinal chemistry for reducing entropic penalties upon target binding and improving selectivity profiles of bridged piperazine scaffolds .

Medicinal chemistry Conformational restriction Scaffold design

Regioisomeric Pharmacological Divergence: 7,8a-Methano Versus 2,6-Methano Scaffolds in Neuromuscular Blockade

Quaternary ammonium salts of 4-substituted hexahydro-1H-2,6-methanopyrrolo[1,2-a]pyrazines were pharmacologically screened for curare-like (neuromuscular blocking) activity, and the hypothesis that the methano bridge would enhance potency relative to unsubstituted derivatives was explicitly not confirmed [1]. This failure to observe enhanced activity establishes that the 2,6-methano regioisomer does not produce a favorable pharmacophore for nicotinic acetylcholine receptor blockade. The 7,8a-methano regioisomer places the bridge at a different ring-fusion position, generating a distinct 3,6-diazatricyclo[6.1.1.0¹,⁶]decane topology in which the nitrogen atoms are embedded in a [3.1.1] rather than a [2.2.2]-like bridged environment [2]. Although direct pharmacological data for the 7,8a-methano isomer are not yet published, the regioisomeric comparison demonstrates that bridge position is a critical determinant of biological outcome within this compound class—the 2,6-methano scaffold was pharmacologically inactive for the tested indication, whereas the 7,8a-methano scaffold remains an unexplored phenotype.

Neuromuscular blockade Curare-like activity Regioisomer SAR

Histamine H3 Receptor Class Potential: Patent Disclosure Context for Hexahydropyrrolo[1,2-a]pyrazine Derivatives

The patent family encompassing hexahydropyrrolo[1,2-a]pyrazine derivatives (U.S. Patent 7,186,721; Novo Nordisk) claims compounds that show high and selective binding affinity to the histamine H3 receptor, indicating antagonistic, inverse agonistic, or agonistic activity [1]. While the patent exemplification focuses on 2-substituted (S)-hexahydropyrrolo[1,2-a]pyrazine derivatives bearing various aryl-butanone side chains, the generic claims encompass the unsubstituted 7,8a-methanopyrrolo[1,2-a]pyrazine core (CAS 2384790-93-4) as a building block for further substitution [1]. This class-level H3 receptor targeting potential distinguishes this scaffold from the diazatricyclodecane scaffolds (e.g., 9,10-diazatricyclo[4.2.1.1²,⁵]decane) that are primarily explored as delta/mu opioid receptor ligands [2]. No quantitative H3 binding data (Ki or IC₅₀) have been published specifically for the unsubstituted 7,8a-methano parent compound as of the evidence cut-off date.

Histamine H3 receptor GPCR CNS drug discovery

Physicochemical Property Differentiation: LogP, TPSA, and H-Bond Profile Versus Closest Diazatricyclodecane Comparators

The computed XLogP3-AA of 0 for the 7,8a-methano compound is significantly lower than that of substituted diazatricyclodecane delta opioid ligands (e.g., N-propionyl-N′-arylpropenyl derivatives with calculated logP values typically in the 2.5–4.5 range) [1][2]. The topological polar surface area of 15.3 Ų is extremely low for a diamine scaffold, reflecting the compact tricyclic architecture that buries both nitrogen atoms within the rigid cage. Combined with a molecular weight of 138.21 g/mol, one H-bond donor, and two H-bond acceptors, the compound occupies a physicochemical space (MW < 200, logP = 0, TPSA < 20 Ų) that is distinct from the larger, more lipophilic diazatricyclodecane opioid scaffolds (MW typically > 300) [1][2]. This property set makes the 7,8a-methano scaffold an attractive fragment-sized, low-lipophilicity starting point for lead generation against CNS targets where low TPSA and moderate lipophilicity are desirable for blood–brain barrier penetration.

Physicochemical properties Drug-likeness CNS MPO

Procurement-Driven Application Scenarios for Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine (CAS 2384790-93-4)


Conformationally Restricted Fragment for Histamine H3 Receptor Lead Generation

The 7,8a-methanopyrrolo[1,2-a]pyrazine scaffold, with its zero rotatable bonds, low molecular weight (138.21 g/mol), low lipophilicity (XLogP = 0), and patent-established class association with histamine H3 receptor pharmacology, provides an ideal fragment-sized starting point for H3-targeted lead generation [1][2]. Researchers can functionalize either nitrogen atom while maintaining rigid scaffold geometry, enabling systematic exploration of vectors emerging from the tricyclic core toward H3 receptor subsites as described in U.S. Patent 7,186,721 [2]. The conformational pre-organization reduces the entropic cost of binding and may improve selectivity versus related aminergic GPCRs compared to flexible piperazine or pyrrolidine fragments.

Regioisomerically Defined Building Block for Bridged Piperazine Library Synthesis

The 7,8a-methano substitution pattern is unequivocally distinct from the 2,6-methano regioisomer series that was pharmacologically inactive in neuromuscular blockade screening [1]. Procurement of the correct CAS 2384790-93-4 regioisomer (verified by the 3,6-diazatricyclo[6.1.1.0¹,⁶]decane IUPAC nomenclature and the InChIKey IOYGAOWQAVWORD-UHFFFAOYSA-N) ensures that any biological or pharmacological data generated are attributable to a single, structurally defined scaffold [2]. This is critical for building reproducible SAR datasets in bridged piperazine library synthesis and for avoiding the confounding effects of regioisomeric contamination in high-throughput screening campaigns.

Low-TPSA CNS-Penetrant Scaffold for Fragment-Based Drug Discovery

With a topological polar surface area of only 15.3 Ų—well below the commonly cited 60–70 Ų threshold for passive blood–brain barrier penetration—and a molecular weight of 138.21 g/mol, this scaffold offers a rare combination of high CNS-penetrant potential and fragment-like size [1]. This physicochemical profile is markedly differentiated from larger, more lipophilic diazatricyclodecane scaffolds (MW typically >300; calculated logP 2.5–4.5) developed for peripheral or mixed CNS/peripheral opioid receptor targets [3]. The 7,8a-methano compound is therefore preferentially suited for CNS-focused fragment-based drug discovery programs where low TPSA, low molecular weight, and rigid geometry are simultaneously required.

Scaffold-Hopping Starting Point from Diazatricyclodecane Opioid Ligands

For research programs seeking to diverge from the diazatricyclodecane opioid receptor chemical space, the 7,8a-methanopyrrolo[1,2-a]pyrazine scaffold provides a topologically related but pharmacologically distinct alternative: the N–N distance and ring topology differ substantially from both the 9,10-diazatricyclo[4.2.1.1²,⁵]decane and 2,7-diazatricyclo[4.4.0.0³,⁸]decane systems, and the patent literature directs this scaffold toward H3 rather than opioid receptors [1][2]. The rigid, zero-rotatable-bond geometry further differentiates it from the more flexible 3,8-diazabicyclo[3.2.1]octane and 3,6-diazabicyclo[3.1.1]heptane scaffolds used in simplified opioid ligand design [3]. Scaffold-hopping campaigns can leverage these distinct topological and physicochemical features to explore novel target profiles while retaining synthetic tractability.

Quote Request

Request a Quote for Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.